molecular formula C6H9NO2 B6228078 methyl 2-isocyano-2-methylpropanoate CAS No. 71015-20-8

methyl 2-isocyano-2-methylpropanoate

Cat. No.: B6228078
CAS No.: 71015-20-8
M. Wt: 127.14 g/mol
InChI Key: SFJWZPGYDWHHIZ-UHFFFAOYSA-N
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Description

Methyl 2-isocyano-2-methylpropanoate is an organic compound with the molecular formula C6H9NO2. It belongs to the class of isocyanides, which are known for their unique reactivity due to the presence of the isocyano group (-NC).

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-isocyano-2-methylpropanoate can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with chloroform in the presence of a strong base such as sodium hydroxide. This reaction is typically carried out under phase-transfer conditions using a catalyst like benzyltriethylammonium chloride. The reaction mixture is stirred and heated, leading to the formation of the isocyanide .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxic nature of isocyanides and the potential release of hazardous fumes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isocyano-2-methylpropanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Addition Reactions: The compound can undergo addition reactions with electrophiles, resulting in the formation of new carbon-nitrogen bonds.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases (e.g., sodium hydroxide), electrophiles (e.g., alkyl halides), and catalysts (e.g., palladium complexes). Reaction conditions often involve heating and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield various substituted isocyanides, while cycloaddition reactions can produce heterocyclic compounds .

Scientific Research Applications

Methyl 2-isocyano-2-methylpropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-isocyano-2-methylpropanoate involves its ability to form stable complexes with metal ions. This property is due to the strong coordinating ability of the isocyano group. The compound can interact with various molecular targets, including enzymes and receptors, through coordination chemistry. These interactions can modulate the activity of the targets and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-isocyano-2-methylpropanoate include other isocyanides such as tert-butyl isocyanide and phenyl isocyanide. These compounds share the isocyano functional group but differ in their substituents and reactivity .

Uniqueness

This compound is unique due to its specific structure, which combines the isocyano group with a methyl ester. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of reactions and form stable complexes with metal ions sets it apart from other isocyanides .

Properties

CAS No.

71015-20-8

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

methyl 2-isocyano-2-methylpropanoate

InChI

InChI=1S/C6H9NO2/c1-6(2,7-3)5(8)9-4/h1-2,4H3

InChI Key

SFJWZPGYDWHHIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)[N+]#[C-]

Purity

95

Origin of Product

United States

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